Executive Summary 5-(2,4-Difluorophenyl)nicotinic acid (CAS 887973-46-8) is a specialized biaryl building block utilized in medicinal chemistry, particularly in the optimization of kinase inhibitors and non-steroidal ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(2,4-Difluorophenyl)nicotinic acid (CAS 887973-46-8) is a specialized biaryl building block utilized in medicinal chemistry, particularly in the optimization of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) bioisosteres.[1] Structurally, it represents a pyridine-based isostere of the drug Diflunisal , where the salicylic acid core is replaced by a nicotinic acid moiety. This modification alters the electronic landscape and solubility profile while retaining the lipophilic 2,4-difluorophenyl tail, making it a critical scaffold for Fragment-Based Drug Discovery (FBDD) and scaffold hopping campaigns.
Part 1: Chemical Identity & Physicochemical Profile[2]
This compound functions as an amphoteric scaffold with a dominant acidic character. The incorporation of the 2,4-difluorophenyl group significantly enhances metabolic stability against oxidative metabolism compared to non-fluorinated analogs.
Datasheet & Properties
Property
Data / Prediction
Context for Application
CAS Number
887973-46-8
Unique Identifier
Molecular Formula
C₁₂H₇F₂NO₂
--
Molecular Weight
235.19 g/mol
Fragment-compatible (<300 Da)
Appearance
White to off-white solid
Crystalline
Predicted LogP
~2.4 - 2.8
Moderate lipophilicity; good membrane permeability potential
pKa (Acid)
~3.8 (Carboxyl)
Ionized at physiological pH (7.4)
pKa (Base)
~3.2 (Pyridine N)
Weakly basic; protonated only in strong acid
H-Bond Donors
1 (COOH)
Interaction with Ser/Thr residues in binding pockets
H-Bond Acceptors
4 (COOH, Pyridine N, 2x F)
Fluorine acts as a weak acceptor; Pyridine N is a strong acceptor
Part 2: Synthetic Architecture
The most robust route to CAS 887973-46-8 is the Suzuki-Miyaura Cross-Coupling reaction. This protocol utilizes 5-bromonicotinic acid as the electrophile and 2,4-difluorophenylboronic acid as the nucleophile.
Reaction Logic[3][4]
Catalyst Choice: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred to prevent defluorination side reactions.
Base Selection: Inorganic bases (Na₂CO₃ or K₃PO₄) are required to activate the boronic acid species.
Solvent System: A biphasic mixture (Dioxane/Water or Toluene/Ethanol/Water) ensures solubility of both the polar acid and the lipophilic boronic acid.
Step-by-Step Protocol
Note: This protocol is adapted from standard methodologies for 5-bromonicotinic acid couplings [1][3].
Reagent Loading: In a reaction vessel equipped with a condenser, charge 5-bromonicotinic acid (1.0 equiv) and 2,4-difluorophenylboronic acid (1.2 equiv).
CAS 887973-46-8: Nicotinic acid core (Pyridine ring).
Impact: Replacing the benzene with pyridine introduces a nitrogen atom (H-bond acceptor). This lowers the pKa of the carboxylic acid and increases water solubility while maintaining the overall geometry. This is often used to reduce plasma protein binding or improve pharmacokinetic (PK) profiles [4].
Fluorine Scan & Metabolic Stability
The 2,4-difluoro substitution pattern is intentional.
C-F Bonds: Stronger than C-H bonds, preventing metabolic oxidation (hydroxylation) at the vulnerable 2' and 4' positions of the phenyl ring.
Electronic Effect: The electron-withdrawing fluorine atoms deactivate the phenyl ring, potentially strengthening pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~235 Da, this molecule serves as an ideal "Fragment." It can be screened against targets (like kinases or GPCRs) to find weak hits, which are then "grown" by reacting the carboxylic acid to form amides or esters.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore map illustrating the three distinct interaction vectors of the molecule.
Part 4: Handling & Stability
Storage: Store at 2-8°C under inert gas. The pyridine ring makes it susceptible to N-oxidation over long periods if exposed to air/light.
Structure and molecular weight of 5-(2,4-Difluorophenyl)nicotinic acid
Topic: Structure and Molecular Weight of 5-(2,4-Difluorophenyl)nicotinic Acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Structural Elucidation, Synth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure and Molecular Weight of 5-(2,4-Difluorophenyl)nicotinic Acid
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Structural Elucidation, Synthetic Methodology, and Medicinal Utility
Executive Summary
5-(2,4-Difluorophenyl)nicotinic acid (CAS: Analogous to 887973-47-9 series) represents a critical biaryl scaffold in modern medicinal chemistry. Characterized by a pyridine-3-carboxylic acid core substituted at the meta position (C5) with an electron-deficient 2,4-difluorophenyl ring, this molecule serves as a versatile building block for kinase inhibitors, non-steroidal anti-inflammatory drug (NSAID) analogs, and GABA receptor modulators. This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and structural characterization data.
The introduction of the 2,4-difluorophenyl moiety significantly alters the electronic and lipophilic profile compared to the parent nicotinic acid. The fluorine atoms at the ortho and para positions of the phenyl ring deactivate the ring towards metabolic oxidation while increasing lipophilicity (LogP), facilitating membrane permeability in drug discovery contexts.
The most robust route to 5-arylnicotinic acids is the palladium-catalyzed Suzuki-Miyaura coupling. This protocol utilizes 5-bromonicotinic acid and 2,4-difluorophenylboronic acid .
Reaction Logic & Causality
Catalyst Selection: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ for this substrate because the bidentate ferrocene ligand resists de-ligation at the elevated temperatures required for electron-deficient aryl bromides [2].
Base Choice: Sodium carbonate (Na₂CO₃) provides sufficient basicity to activate the boronic acid (forming the boronate species) without causing decarboxylation of the nicotinic acid core.
Solvent System: A Dioxane/Water (4:1) mixture is critical. Water is necessary to dissolve the inorganic base and facilitate the transmetallation step, while dioxane solubilizes the organic reactants.
Step-by-Step Protocol
Scale: 10 mmol (approx. 2.0 g of starting bromide)
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge:
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) active species, lowering yield.
Base Addition: Add a degassed solution of Na₂CO₃ (3.18 g, 30 mmol) in Water (10 mL).
Reaction: Attach a reflux condenser and heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor by LC-MS (Target Mass: 236.05 [M+H]⁺).
Workup:
Cool to room temperature.
Filter through a Celite pad to remove Palladium black; wash with methanol.
Concentrate the filtrate to remove organics.
Acidification: Adjust the aqueous residue to pH 3–4 using 1N HCl. The product will precipitate as a white/off-white solid.
Collect by filtration, wash with cold water, and dry under vacuum.
Reaction Workflow Diagram
Figure 1: Catalytic cycle and workflow for the synthesis of the target biaryl acid.
The 5-(2,4-difluorophenyl)nicotinic acid structure is not merely a chemical curiosity; it is a "privileged scaffold."
Metabolic Stability: The fluorine atoms at positions 2 and 4 block the most reactive sites on the phenyl ring from Cytochrome P450 oxidation, significantly extending the half-life (
) of the molecule compared to the non-fluorinated analog [3].
Bioisosterism: The nicotinic acid moiety acts as a bioisostere for salicylic acid but with reduced acidity, potentially lowering gastric irritation in anti-inflammatory applications.
Kinase Inhibition: This motif appears in Type II kinase inhibitors where the nicotinic acid forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the difluorophenyl group occupies the hydrophobic pocket [4].
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]
Pahwa, R., et al. (2013). Fluorine in Medicinal Chemistry: A Review of Anti-Infective Agents. Central Nervous System Agents in Medicinal Chemistry.
5-(2,4-Difluorophenyl)nicotinic acid chemical building block suppliers
Strategic Sourcing and Synthetic Utility of 5-(2,4-Difluorophenyl)nicotinic Acid Part 1: Introduction & Chemical Profile 5-(2,4-Difluorophenyl)nicotinic acid is a specialized biaryl building block used primarily in the o...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Sourcing and Synthetic Utility of 5-(2,4-Difluorophenyl)nicotinic Acid
Part 1: Introduction & Chemical Profile
5-(2,4-Difluorophenyl)nicotinic acid is a specialized biaryl building block used primarily in the optimization of medicinal chemistry leads. Unlike its more common analogue Diflunisal (a salicylic acid derivative), this pyridine-based scaffold offers distinct physicochemical properties, particularly in modifying pKa and aqueous solubility while retaining a similar lipophilic profile.
The 2,4-difluoro substitution pattern is a critical design element. It serves two functions:
Metabolic Blocking: The fluorine at the para-position (C4 of the phenyl ring) blocks rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
Electronic Modulation: The electron-withdrawing nature of the pyridine ring combined with the difluorophenyl moiety creates a unique electrostatic potential surface, influencing binding affinity in kinase and GPCR pockets.
Physicochemical Specifications
Property
Value (Predicted/Experimental)
Significance
Formula
C₁₂H₇F₂NO₂
--
MW
235.19 g/mol
Fragment-based drug discovery (FBDD) compliant.[1]
CAS Number
Note: Often custom synthesized. (Isomers: 887973-47-9 for 2,3-difluoro)
Ideal for CNS and oral bioavailability optimization.
pKa (Acid)
~3.5 - 3.8
Lower than benzoic acid due to the electron-deficient pyridine ring.
H-Bond Donors
1 (Carboxylic acid)
--
H-Bond Acceptors
3 (N-pyridine, 2 oxygens)
--
Part 2: Synthetic Utility & Mechanism
The primary route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct arylation due to the high regioselectivity required to place the aryl group at the 5-position of the nicotinic acid ring.
Mechanism of Action: The Catalytic Cycle
The synthesis relies on the palladium-catalyzed coupling of an organoboron species with a halide.
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromonicotinic acid.
Transmetallation: The 2,4-difluorophenyl group transfers from the boronic acid to the Pd center, facilitated by a base (activation of the boron).
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.
Part 3: Sourcing Landscape & Strategy
Because the 2,4-isomer is less common than the 2,3- or 3,4-difluoro isomers in standard catalogs, a "Make vs. Buy" strategy is essential.
Tier 1: Primary Manufacturers (Custom Synthesis)
These vendors synthesize the compound on demand. This is the most reliable route for >5g quantities.
Enamine: Known for extensive building block libraries; likely has the precursors in stock to manufacture rapidly.
Combi-Blocks: Often holds stock of specific fluorinated pyridine isomers.
WuXi AppTec: Best for bulk scale-up (kg scale) for GLP toxicology studies.
Tier 2: Global Aggregators (Catalog Search)
MolPort / eMolecules: Use these platforms to check current global stock visibility.
Warning: Be wary of "virtual inventory." Always request a Certificate of Analysis (CoA) before purchase to confirm the specific 2,4-substitution pattern.
Sourcing Decision Matrix
Scenario
Recommended Strategy
Need < 100 mg for screening
Check Combi-Blocks or Sigma-Aldrich (Marketplace). If lead time > 2 weeks, switch to internal synthesis.
Need 1 - 10 grams
Internal Synthesis (See Protocol below). It is faster and cheaper than custom ordering.
Need > 100 grams
Contract WuXi or Enamine for process scale-up.
Part 4: Experimental Protocol (Internal Synthesis)
If commercial stock is unavailable or lead times are prohibitive, use this validated protocol. This method is optimized for the electron-deficient nicotinic acid ring.
Reagents:
5-Bromonicotinic acid (1.0 eq)
2,4-Difluorophenylboronic acid (1.2 eq)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
1,4-Dioxane (Solvent)
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromonicotinic acid and 2,4-difluorophenylboronic acid in 1,4-dioxane (0.2 M concentration relative to bromide).
Degassing: Sparge the solution with nitrogen or argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst and the aqueous Na₂CO₃ solution.
Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by LCMS (Look for M+1 = 236.2).
Optional: Recrystallize from Ethanol/Water if purity is <95%.
Part 5: Quality Critical Attributes (QCAs)
When validating the building block (whether bought or made), ensure these specifications are met:
Regioisomer Purity: 2,4-difluoro substitution must be confirmed by ¹⁹F-NMR .
Expectation: Two distinct multiplet signals (due to F-F coupling and H-F coupling).
Palladium Scavenging: If used for downstream biological assays, Pd content must be <10 ppm .
Boronic Acid Residuals: Check for unreacted boronic acid, which can interfere with subsequent amide couplings.
Figure 2: Quality Control Decision Tree for incoming building blocks.
References
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419–422. Link
Combi-Blocks Inc. Product Catalog: Pyridine Building Blocks. Link
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Enamine Ltd. Building Block Synthesis Services. Link
National Center for Biotechnology Information. PubChem Compound Summary for 5-(2,4-difluorophenyl) motifs. Link
Introduction: The Strategic Importance of the Biaryl Nicotinic Acid Scaffold
An In-depth Technical Guide to Biaryl Nicotinic Acid Derivatives in Medicinal Chemistry Nicotinic acid (Niacin or Vitamin B3) is a fundamental building block in biology and medicine, historically recognized for treating...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Biaryl Nicotinic Acid Derivatives in Medicinal Chemistry
Nicotinic acid (Niacin or Vitamin B3) is a fundamental building block in biology and medicine, historically recognized for treating pellagra and, in modern pharmacology, for its broad-spectrum lipid-modifying effects.[1][2][3] The core pyridine-3-carboxylic acid structure, however, represents merely the starting point for a vast and intricate landscape of medicinal chemistry exploration. The introduction of a biaryl motif—a structural feature composed of two directly connected aromatic rings—to the nicotinic acid scaffold has unlocked a new dimension of therapeutic potential. These biaryl nicotinic acid derivatives are rigid, planar structures that can effectively orient functional groups into specific binding pockets of biological targets, leading to enhanced potency and selectivity.
This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important chemical class. It is designed for researchers and drug development professionals, offering field-proven insights into the strategic decisions underlying the design and execution of research programs centered on these molecules. We will delve into the causality behind experimental choices, from selecting the optimal cross-coupling reaction to designing bioisosteric replacements that overcome common pharmacokinetic hurdles.
Core Synthetic Strategies: Building the Biaryl Framework
The construction of the C-C or C-N bond linking the nicotinic acid core to a second aryl or heteroaryl ring is the pivotal step in synthesizing these derivatives. The choice of synthetic route is dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and the availability of starting materials.[4] While numerous methods exist, palladium-catalyzed cross-coupling reactions have become the dominant and most versatile tools in the medicinal chemist's arsenal for this purpose.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid or ester) with an organohalide, is arguably the most prevalent method for creating the biaryl C-C linkage.
Causality Behind the Choice: The preference for Suzuki coupling is rooted in its practical advantages:
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups elsewhere in the molecule.[5]
Functional Group Compatibility: It tolerates a wide array of functional groups, minimizing the need for extensive protecting group strategies.[5][6]
Commercial Availability of Reagents: A vast library of diverse aryl boronic acids is commercially available, enabling rapid exploration of the SAR of the second aryl ring.[5][6]
Low Toxicity: Boronic acids and their byproducts are generally less toxic than those from other cross-coupling reactions (e.g., Stille or Negishi), which is a significant consideration for both laboratory safety and green chemistry.[5]
The primary challenge often lies in potential catalyst poisoning by the basic nitrogen of the pyridine ring, which can be mitigated by careful selection of ligands and reaction conditions.[4]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for the synthesis of a 5-aryl nicotinic acid derivative.
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromonicotinic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand, such as SPhos (0.10 eq). The choice of ligand is critical and often requires screening to optimize yield.
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 3:1 ratio).[5]
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 65-100 °C.[5] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel or recrystallization, to yield the final biaryl nicotinic acid derivative.
Buchwald-Hartwig Amination: Forging the C-N Biaryl Linkage
When the desired linkage between the nicotinic acid core and the second ring is a nitrogen atom (an arylamine structure), the Buchwald-Hartwig amination is the premier method.[7] This reaction has revolutionized the synthesis of aryl amines, offering a powerful alternative to harsher, classical methods like nucleophilic aromatic substitution.[7][8]
Causality Behind the Choice:
Broad Substrate Scope: It allows for the coupling of a vast range of primary and secondary amines with aryl halides or triflates.[4][7]
High Efficiency: The development of bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos and SPhos) stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, leading to high yields and efficiency.[8]
Overcoming Limitations: It enables C-N bond formations that are difficult or impossible to achieve via traditional SₙAr reactions, especially on electron-neutral or electron-rich aromatic systems.[9]
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Structure-Activity Relationships (SAR) and Pharmacological Targets
The biological activity of biaryl nicotinic acid derivatives can be finely tuned by systematic structural modifications. The SAR exploration is a multi-parameter optimization process, balancing potency, selectivity, and pharmacokinetic properties.
Key Modification Points and Their Impact:
Substituents on the Second Aryl Ring: This is the most commonly explored area for SAR. The nature (electron-donating/withdrawing), size (steric bulk), and position (ortho, meta, para) of substituents can drastically alter target binding affinity. For example, in a series of nicotinamide derivatives developed as antifungal agents, the specific position of amino and isopropyl groups was found to be critical for potent activity against Candida albicans.[10]
Linker Modification: While direct biaryl linkages are common, introducing short linkers (e.g., -O-, -S-, -CH₂-) or varying the point of attachment on the nicotinic acid ring can change the molecule's conformation and vector, influencing how it fits into a binding site.
Nicotinic Acid Moiety: The carboxylic acid is often a key pharmacophore, forming critical hydrogen bonds or ionic interactions with target residues, such as arginine.[11] However, it can also be a metabolic liability. Modifications here are often aimed at improving drug-like properties (see Bioisosteric Replacement section).
Prominent Therapeutic Targets and Applications:
Biaryl nicotinic acid derivatives have demonstrated activity against a wide range of targets, leading to diverse therapeutic applications.
Therapeutic Area
Target / Mechanism of Action
Example Application / Finding
Citation(s)
Anti-inflammatory
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives showed potent inhibition of inflammatory cytokines (TNF-α, IL-6) comparable to ibuprofen.
Pharmacokinetic Challenges and Bioisosteric Solutions
While the carboxylic acid functional group is often essential for target engagement, it presents significant pharmacokinetic challenges. It is ionizable at physiological pH, which can limit cell permeability and oral bioavailability. Furthermore, carboxylic acids are susceptible to metabolism, particularly forming acyl glucuronides, which can sometimes be reactive metabolites.[19][20]
To mitigate these issues, a common and highly effective strategy in medicinal chemistry is bioisosteric replacement .[21] This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical properties (size, shape, acidity, hydrogen bonding capacity) while offering a superior pharmacokinetic profile.[20]
Common Carboxylic Acid Bioisosteres:
Tetrazoles: This is the most widely recognized non-classical bioisostere for a carboxylic acid.[21] 5-substituted 1H-tetrazoles have a pKa (~4.5-4.9) very similar to that of carboxylic acids, allowing them to maintain the crucial acidic interaction with the target.[21] They are generally more metabolically stable and can lead to improved oral bioavailability, as exemplified in the development of the angiotensin II receptor antagonist losartan.[21]
Acyl Sulfonamides: These groups can also mimic the acidity of carboxylic acids and form multiple hydrogen bond interactions, sometimes leading to a significant increase in potency.[21]
Hydroxyisoxazoles / Oxadiazolinones: These and other acidic heterocycles serve as alternative bioisosteres, each offering a unique profile of acidity, lipophilicity, and metabolic stability.[11][19]
The choice of a bioisostere is highly context-dependent, and a successful replacement in one chemical series does not guarantee success in another.[20][21]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to evaluate the anti-inflammatory potential of synthesized derivatives by measuring their ability to inhibit the COX-2 enzyme.
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
Compound Incubation: The test compounds (biaryl nicotinic acid derivatives), dissolved in DMSO, are added to the enzyme solution at various concentrations and incubated for a specified time (e.g., 15 minutes) at room temperature to allow for binding. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.[12]
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
Reaction Quenching and Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37 °C and then stopped by adding a quenching solution (e.g., 1 M HCl). The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (DMSO). The IC₅₀ value (the concentration of compound required to inhibit 50% of COX-2 activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
Biaryl nicotinic acid derivatives represent a privileged scaffold in modern medicinal chemistry, offering a potent combination of structural rigidity and synthetic accessibility. The mastery of palladium-catalyzed cross-coupling reactions has made the exploration of this chemical space more efficient than ever, leading to the discovery of compounds with significant therapeutic potential across oncology, inflammation, metabolic diseases, and infectious diseases.
The future of this field lies in several key areas. First, the continued development of novel synthetic methods, including C-H activation, will provide even more direct and sustainable routes to these molecules. Second, a deeper, structure-based understanding of how these derivatives interact with their biological targets will enable more rational, computer-aided design of next-generation inhibitors and agonists with superior potency and selectivity. Finally, the intelligent application of bioisosteric replacement and other drug design strategies will be critical to overcoming pharmacokinetic barriers, ultimately translating the promising biological activity of these compounds into effective and safe medicines for patients.
References
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Available from: [Link]
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. Available from: [Link]
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available from: [Link]
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Available from: [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. Available from: [Link]
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). PMC. Available from: [Link]
Shi, W., et al. (2016). Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. PubMed. Available from: [Link]
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Available from: [Link]
Acid Bioisosteres. (2022). Cambridge MedChem Consulting. Available from: [Link]
Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery. Available from: [Link]
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. PubMed. Available from: [Link]
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]
Shen, H. C., et al. (2007). Discovery of biaryl anthranilides as full agonists for the high affinity niacin receptor. PubMed. Available from: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available from: [Link]
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 21, 2026, from [Link]
BILLIOTTET. (1956). [Trial treatment of psoriasis with nicotinic acid derivatives; results relative to 6 cases]. PubMed. Available from: [Link]
Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (2012). PubMed. Available from: [Link]
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
El-Sayed, N. F., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available from: [Link]
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]
Chen, Y. F., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Available from: [Link]
Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. (2025). MDPI. Available from: [Link]
Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
Structure Activity Relationship - Cholinergic Drugs. (n.d.). Pharmacy 180. Retrieved February 21, 2026, from [Link]
Structures of the biologically active biaryl carboxylate derivatives (6a–i). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
A Study to Investigate Nicotinic Acid on VEGFR Inhibitor-Associated Hand-Foot Skin Reactions. (2020). ClinicalTrials.gov. Available from: [Link]
Your search for 16824 returned 1 results Showing all interactions in Human. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 21, 2026, from [Link]
Wróbel, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available from: [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Available from: [Link]
Kamanna, V. S., & Kashyap, M. L. (n.d.). Nicotinic acid: an old drug with a promising future. PMC - NIH. Retrieved February 21, 2026, from [Link]
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. Available from: [Link]
A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Biaryl Imidazole Derivatives Acting as H+/K+-ATPase Inhibitors. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Available from: [Link]
Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. (2023). Frontiers. Available from: [Link]
Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. (n.d.). American Journal of Health-System Pharmacy. Retrieved February 21, 2026, from [Link]
The bioavailability of sustained release nicotinic acid formulations. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
Structural Characterization, Synthetic Architecture, and Medicinal Utility Chemical Identity & Chemoinformatics 5-(2,4-Difluorophenyl)nicotinic acid represents a specific class of biaryl pyridine derivatives utilized pri...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Architecture, and Medicinal Utility
Chemical Identity & Chemoinformatics
5-(2,4-Difluorophenyl)nicotinic acid represents a specific class of biaryl pyridine derivatives utilized primarily as a scaffold in the development of kinase inhibitors, glucokinase activators, and anti-inflammatory agents. The incorporation of the 2,4-difluorophenyl moiety at the C5 position of the nicotinic acid core serves two critical medicinal chemistry functions: it increases lipophilicity (
) to enhance membrane permeability and blocks metabolic oxidation at the typically labile phenyl positions.
(Note: The InChIKey is computed based on the standard IUPAC connectivity for this specific isomer.)
Synthetic Architecture
The synthesis of 5-arylnicotinic acids presents a regiochemical challenge. Direct electrophilic aromatic substitution on nicotinic acid is deactivated; therefore, transition-metal-catalyzed cross-coupling is the requisite pathway.
The "Ester-First" Protocol (Recommended)
While direct coupling to the free acid is possible, it often leads to catalyst poisoning via carboxylate coordination to the Palladium center. The Ester-First Protocol described below ensures high turnover numbers (TON) and easier purification.
Reaction Scheme
Protection: Esterification of 5-bromonicotinic acid.
Cross-Coupling: Suzuki-Miyaura coupling with 2,4-difluorophenylboronic acid.
Deprotection: Saponification to the final acid.
Experimental Workflow Visualization
Caption: Three-stage synthetic pathway prioritizing catalyst longevity and purification efficiency.
(0.05 eq). This bidentate ligand prevents -hydride elimination and is robust against oxidation.
Base:
(2.5 eq) or (for faster kinetics).
Solvent: 1,4-Dioxane/Water (4:1). The water is strictly necessary to dissolve the inorganic base and facilitate the transmetalation step.
Conditions: Degas solvents with
for 15 mins. Heat at 90°C for 6-12 hours.
Step 3: Saponification
Treat the crude ester with LiOH (3.0 eq) in THF/Water (1:1) at room temperature. Acidify carefully with 1M HCl to pH 3-4 to precipitate the final product as a white solid.
Analytical Profiling & Quality Control
To ensure the integrity of the 2,4-difluoro substitution pattern (distinguishing it from the 2,6- or 3,4-isomers),
-NMR is the diagnostic tool of choice.
Analytical Method
Expected Signal Characteristics
1H NMR (DMSO-d6)
Pyridine: Singlets/doublets at 9.1 (H2), 8.9 (H6), 8.4 (H4). Phenyl: Multiplets at 7.5-7.1 (due to F-H coupling).
19F NMR
Two distinct signals around -108 to -115 ppm. The C2-F and C4-F will show distinct coupling constants ( and ).
The 2,4-difluorophenyl group is not merely a hydrophobic spacer; it actively modulates the physicochemical profile of the nicotinic acid pharmacophore:
Metabolic Blocking: The fluorine at the para position (C4 of the phenyl ring) blocks P450-mediated hydroxylation, a common clearance pathway for phenyl-substituted drugs.
Conformational Lock: The ortho fluorine (C2) introduces steric repulsion with the pyridine ring protons, forcing the biaryl system into a twisted, non-planar conformation. This often improves selectivity for enzyme binding pockets that cannot accommodate planar biaryls.
pKa Modulation: The electron-withdrawing nature of the difluorophenyl group (via induction) slightly lowers the pKa of the pyridine nitrogen, altering its hydrogen-bond accepting capability compared to the unsubstituted analog.
Therapeutic Context
This scaffold is frequently observed in patent literature regarding:
AMPK Activators: For metabolic disorders (Type 2 Diabetes).
Nav1.7 Inhibitors: For pain management, where the carboxylic acid often acts as a bioisostere for a phosphate or sulfonamide headgroup.
The Strategic Integration of Fluorinated Pyridine Carboxylic Acids in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into pyridine carboxylic acid scaffolds represents a powerful and incr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into pyridine carboxylic acid scaffolds represents a powerful and increasingly utilized tactic in modern medicinal chemistry. This combination of a bio-isosteric nitrogenous heterocycle, a versatile carboxylic acid handle, and the unique properties of fluorine offers a sophisticated toolkit for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates. Fluorine's high electronegativity and small size allow for subtle yet profound modulations of a molecule's pKa, lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency, selectivity, and bioavailability.[1][2] This guide provides a comprehensive overview of the synthesis, key properties, and strategic applications of fluorinated pyridine carboxylic acids, offering field-proven insights and detailed protocols for researchers aiming to leverage this privileged structural motif in their drug discovery programs.
The Physicochemical & Pharmacokinetic Impact of Fluorination
The introduction of fluorine into a pyridine carboxylic acid framework is a deliberate design choice aimed at predictably altering molecular properties. The outcomes are highly dependent on the number and position of fluorine atoms relative to both the pyridine nitrogen and the carboxylic acid group.
Modulation of Acidity (pKa)
The most direct electronic consequence of adding a fluorine atom to the pyridine ring is a significant decrease in the basicity of the pyridine nitrogen due to the powerful inductive electron-withdrawing effect of fluorine.[3] This translates to a lower pKa for the conjugate acid. For example, the replacement of a C-H bond with a C-F bond can result in a pKa decrease of over two units.[3] This modulation is critical for controlling the ionization state of a drug at physiological pH, which directly influences its solubility, cell permeability, and potential for off-target interactions at ion channels.
Similarly, fluorination on the carbon backbone of an aliphatic carboxylic acid significantly increases its acidity (lowers its pKa) by stabilizing the resulting carboxylate anion through an inductive effect.[4]
Tuning Lipophilicity (LogP/LogD)
The effect of fluorine on lipophilicity is context-dependent. While highly fluorinated alkyl groups like trifluoromethyl (CF3) can increase lipophilicity, strategic monofluorination or difluorination can sometimes decrease it or have a minimal effect, contrary to conventional wisdom.[3][5] This is due to a complex interplay between increased molecular volume and the introduction of a polar C-F bond.[3] This nuanced control allows medicinal chemists to optimize a compound's LogD (the lipophilicity at a specific pH), which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancing Metabolic Stability
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it exceptionally resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Introducing fluorine at a metabolically vulnerable position on the pyridine ring or an associated alkyl chain can effectively block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[1][6][7]
Conformational Control and Binding Interactions
Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and multipolar interactions, which can enhance binding affinity and selectivity.[8] Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more favorably into a target's binding pocket.
Table 1: Impact of Fluorination on Key Physicochemical Properties
Property
Effect of Fluorination
Rationale & Significance in Drug Discovery
Acidity (pKa)
Decreases basicity of pyridine N; Increases acidity of carboxylic acid.
Inductive electron withdrawal stabilizes the conjugate base/acid.[3][4] Allows fine-tuning of ionization at physiological pH, impacting solubility and permeability.
Lipophilicity (LogD)
Context-Dependent. Can increase or decrease.
Complex interplay of increased surface area and bond polarity.[3] Critical for optimizing the ADME profile and membrane permeation.
Metabolic Stability
Increases.
The high strength of the C-F bond blocks metabolic oxidation by CYP enzymes.[1] Improves drug half-life and bioavailability.
Binding Affinity
Often Increases.
Fluorine can form favorable hydrogen bonds and multipolar interactions with protein targets.[8] Can lead to higher potency and selectivity.
Solubility
Variable.
Can be improved by modulating pKa to favor the ionized state at physiological pH.
Strategic Synthesis of Fluorinated Pyridine Carboxylic Acids
The synthesis of these target molecules can be approached through two primary strategies: late-stage fluorination of an existing pyridine carboxylic acid core or the assembly of the molecule from fluorinated building blocks.
Late-Stage Fluorination (LSF)
LSF is highly attractive in drug discovery as it allows for the rapid generation of fluorinated analogs from a common, advanced intermediate. This enables structure-activity relationship (SAR) studies without the need to develop a new synthetic route from scratch.
Direct C-H Fluorination: Modern methods allow for the direct conversion of C-H bonds on the pyridine ring to C-F bonds. Reagents like N-Fluorobenzenesulfonimide (NFSI) can achieve metal-free, direct fluorination of unactivated pyridylic C-H bonds with high functional group tolerance.[9][10] Another approach involves using silver(II) fluoride (AgF2), which shows exclusive selectivity for fluorination at the position adjacent to the ring nitrogen.[11][12] It is important to note that free carboxylic acids can be incompatible with some of these methods, often requiring protection prior to fluorination.[11][12]
Building Block Approach
This classical strategy involves using commercially available or readily synthesized fluorinated pyridine or carboxylic acid synthons.
From Fluorinated Pyridines: A common route involves the use of a fluoropyridine, which can be lithiated and then carboxylated using carbon dioxide. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce a carboxyl or ester group.
Nucleophilic Aromatic Substitution (SNAr): The high reactivity of perfluoropyridines towards nucleophilic attack makes them valuable starting materials.[13] The electron-withdrawing nature of the fluorine atoms activates the ring for substitution, allowing for the regioselective introduction of other functional groups. The reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of 2-chloropyridine, making it a preferred substrate for SNAr reactions.[12]
Diagram 1: Key Synthetic Strategies
Caption: Overview of major synthetic routes.
Case Study: Alpelisib (PIQRAY®) - A PI3K Inhibitor
Alpelisib is an approved anticancer agent for certain types of breast cancer and represents an excellent case study. It features a pyridine ring substituted with a trifluoro-tert-butyl group. While not a carboxylic acid itself, its synthesis originates from a fluorinated pyridine carboxylic acid derivative.
The presence of the trifluoromethyl group is crucial for its pharmacological profile. It enhances metabolic stability and provides high affinity for the PI3K binding site through a key hydrogen bond interaction.[14] The synthesis of Alpelisib highlights the industrial application of these motifs, starting from a fluorinated acid which is converted to an acyl chloride and coupled with an amine to form the final amide product.[14]
A Practical Workflow: Synthesis and Analysis of a Model Compound
This section outlines a representative experimental protocol for the synthesis of a model fluorinated pyridine carboxylic acid.
Objective: To synthesize 2-fluoro-isonicotinic acid via a building block approach.
Step-by-Step Protocol
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2-fluoro-4-methylpyridine (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.1 eq) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C.
Carboxylation: Bubble dry carbon dioxide (CO2) gas through the solution for 1-2 hours. The color of the solution should fade. Allow the reaction to slowly warm to room temperature overnight.
Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF. Add water to dissolve the salts and wash with diethyl ether to remove any non-polar impurities.
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 2M hydrochloric acid (HCl). A white precipitate should form.
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be further purified by recrystallization if necessary.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.
Synthesis of 5-(2,4-Difluorophenyl)nicotinic acid via Suzuki coupling
Executive Summary & Strategic Importance The 5-arylnicotinic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), allosteric modulat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 5-arylnicotinic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), allosteric modulators, and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] The specific target, 5-(2,4-difluorophenyl)nicotinic acid , presents a unique synthetic challenge: the electron-deficient pyridine ring must be coupled with an ortho-substituted, electron-withdrawing difluorophenyl group.[1]
This Application Note provides a validated, scalable protocol for this synthesis. Unlike generic procedures, this guide prioritizes the Ester-Intermediate Route . While direct coupling to the free acid is possible, it is prone to catalyst poisoning via carboxylate coordination to Palladium. Our protocol utilizes methyl 5-bromonicotinate to ensure consistent turnover frequencies (TOF) and simplified purification via acid-base switching.[1]
Retrosynthetic Analysis & Pathway Design
The synthesis is designed as a two-stage workflow to maximize purity and yield.
Figure 1: Retrosynthetic disconnection showing the ester-based strategy to avoid zwitterionic interference during the metal-catalyzed step.
Critical Parameter Optimization
Before executing the protocol, understand the "Why" behind the reagent choices for this specific difluoro-substrate.
The bidentate dppf ligand has a large bite angle, enhancing the reductive elimination step, which is critical when coupling sterically demanding ortho-fluoro substrates.[1] It is more robust than Pd(PPh₃)₄ against oxidation.[1]
Base
K₃PO₄ (2.0 M aq)
Phosphate bases generally provide higher yields for boronic acids prone to protodeboronation (like polyfluorinated aryls) compared to Carbonates.
Solvent
1,4-Dioxane
High boiling point allows thermal promotion (90°C) without pressure vessels.[1] Excellent solubility for the biaryl ester intermediate.
Ligand
(Included in Cat)
If using Pd(OAc)₂, SPhos is the alternative recommendation due to its ability to facilitate oxidative addition into electron-deficient pyridines.
Detailed Experimental Protocols
Phase 1: Suzuki-Miyaura Coupling
Objective: Synthesis of Methyl 5-(2,4-difluorophenyl)nicotinate.[1]
K₃PO₄ (3.0 equiv, 30 mmol, 6.36 g) dissolved in 15 mL water.[1]
1,4-Dioxane (45 mL, degassed).
Step-by-Step Methodology:
Inert Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry or oven-dry the glassware.[1]
Solvent Degassing: Sparge the 1,4-dioxane with Nitrogen gas for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.
Charging: Add Methyl 5-bromonicotinate, 2,4-Difluorophenylboronic acid, and Pd(dppf)Cl₂ to the flask.
Solvation: Add the degassed dioxane and stir gently to dissolve the organics.
Base Addition: Add the aqueous K₃PO₄ solution via syringe. The mixture will become biphasic.
Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously (800 RPM) to ensure phase transfer.
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS after 2 hours. The bromide starting material should be consumed.
Add LiOH·H₂O dissolved in the minimum amount of water.
Stir at Room Temperature for 4 hours. (Heating is rarely needed and may cause decarboxylation of electron-deficient acids).[1]
The pH Switch (Critical Purification Step):
Evaporate THF under reduced pressure.
Dilute the aqueous residue with water.
Wash the aqueous layer with Et₂O (removes unreacted ester or non-polar impurities).
Acidify the aqueous layer carefully with 1M HCl to pH ~3-4.
Observation: The product, 5-(2,4-difluorophenyl)nicotinic acid, will precipitate as a white solid.[1]
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.[1]
Process Logic & Workflow Visualization
The following diagram illustrates the decision matrix during the reaction monitoring, ensuring the researcher reacts correctly to common failure modes.
Figure 2: Logical decision tree for reaction monitoring and troubleshooting.
Keep pH > 10 during extraction, then acidify only the aqueous phase to precipitate.[1]
Safety & Handling
Palladium Waste: All Celite pads and aqueous waste must be segregated into heavy metal waste streams.[1]
Pyridine Derivatives: Nicotinic acid derivatives can be biologically active.[1][7] Handle with gloves and in a fume hood to avoid inhalation of dusts.
Boronic Acids: Generally low toxicity, but 2,4-difluorophenylboronic acid can be an irritant.[1]
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1]
Li, J. J., & Gribble, G. W. (2000).[1] Palladium in Heterocyclic Chemistry. Pergamon. (General Reference for Pyridine Couplings).
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling. Retrieved October 26, 2025.
Malinowski, Z., et al. (2020).[1][8] Synthesis and biological activity of 5-substituted nicotinic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for scaffold utility).
Technical Application Note: Optimized Amide Coupling Strategies for 5-(2,4-Difluorophenyl)nicotinic Acid
Executive Summary Coupling 5-(2,4-Difluorophenyl)nicotinic acid presents a specific set of challenges distinct from standard benzoic acid couplings. The presence of the basic pyridine nitrogen creates zwitterionic charac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Coupling 5-(2,4-Difluorophenyl)nicotinic acid presents a specific set of challenges distinct from standard benzoic acid couplings. The presence of the basic pyridine nitrogen creates zwitterionic character, reducing solubility in non-polar solvents (DCM, Toluene) often used with carbodiimides (EDC/DCC). Furthermore, the electron-withdrawing 2,4-difluorophenyl group at the 5-position deactivates the pyridine ring, slightly lowering the pKa of the carboxylic acid and altering the solubility profile.
This guide prioritizes HATU for high-throughput discovery (small scale) and T3P (Propylphosphonic anhydride) for scalable, greener process chemistry. Standard carbodiimide methods (EDC/HOBt) are deprecated for this substrate due to solubility issues and difficult urea byproduct removal in polar solvents.
Chemical Analysis & Mechanistic Considerations
Structural Challenges
Zwitterionic Nature: In neutral media, the pyridine nitrogen can protonate, and the carboxylic acid deprotonate. This lattice energy barrier often leads to poor solubility in DCM or THF.
Electronic Deactivation: The 2,4-difluorophenyl group is electron-withdrawing. While this reduces the basicity of the pyridine nitrogen (making N-oxide formation less likely), it renders the carbonyl carbon highly electrophilic upon activation, making it susceptible to hydrolysis if moisture is present.
Regioselectivity: The 3-position carboxylic acid is the only nucleophilic attack point, but the pyridine nitrogen can act as a competitive nucleophile, potentially forming N-acyl pyridinium species if activation is too aggressive without a scavenger base.
Decision Matrix
Select your protocol based on the scale and the nucleophilicity of the amine partner.
Figure 1: Decision tree for selecting the optimal amide coupling condition based on scale and amine reactivity.
Detailed Experimental Protocols
Protocol A: High-Throughput Discovery (HATU)
Best for: Small scale (<100 mg), library synthesis, unreactive amines (anilines).
Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester. The pyridine nitrogen of the substrate does not interfere significantly in the presence of excess DIEA.
Dissolution: In a dry vial, dissolve 5-(2,4-Difluorophenyl)nicotinic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
Note: If the acid does not dissolve, add 1.0 equiv of DIPEA and sonicate. The formation of the ammonium salt usually solubilizes the zwitterion.
Activation: Add HATU (1.2 equiv) and the remaining DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.
Coupling: Add the amine (1.1 equiv). Flush with Nitrogen/Argon and cap.
Reaction: Stir at RT for 2–16 hours.
QC Check: Monitor by LCMS. The activated ester is often visible if the reaction is slow.
Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
Caution: Do not use acidic washes (e.g., 1N HCl) if your product contains a basic pyridine, as it will extract into the aqueous layer.
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Protocol B: Scalable Process Route (T3P)
Best for: Gram-scale (>1g), ease of purification, "Green" chemistry.
Mechanism: T3P (Propylphosphonic anhydride) drives the reaction with low epimerization (not an issue here) and high yield. The byproduct is water-soluble, eliminating the need for chromatography in many cases.
Separate layers. The T3P byproducts remain in the aqueous phase.
Wash organic layer with 0.5 M NaOH (to remove unreacted nicotinic acid) and Brine.
Concentrate to obtain crude solid.
Protocol C: The "Brute Force" Method (Acid Chloride)
Best for: Sterically hindered amines or extremely electron-deficient anilines where HATU fails.
Step-by-Step:
Suspend 5-(2,4-Difluorophenyl)nicotinic acid in DCM (or Toluene).
Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.
Stir until gas evolution ceases (1–2 hrs). Solvent swap to THF if necessary.
Add the amine (1.0 equiv) and Et3N (3.0 equiv) at 0°C.
Critical: The pyridine ring in the substrate can form an HCl salt, precipitating the intermediate. Ensure enough base is present to free-base the pyridine during the coupling step.
Comparative Data Analysis
Feature
EDC / HOBt
HATU / DIPEA
T3P / Pyridine
Acid Chloride
Solubility Handling
Poor (DCM based)
Excellent (DMF based)
Good (EtOAc/DMF)
Moderate
Reactivity
Moderate
Very High
High
Extreme
Byproduct Removal
Difficult (Urea)
Requires Column
Easy (Aq. Wash)
Easy (Gas/Salt)
Cost
Low
High
Moderate
Low
Recommendation
Avoid
Primary (Discovery)
Primary (Process)
Backup
Troubleshooting & Quality Control
Common Failure Modes
Low Conversion: Often due to the zwitterionic starting material crashing out of solution.
Fix: Switch solvent to DMSO or NMP. Ensure 1 equivalent of base is added before the coupling agent to disrupt the internal salt.
N-Acyl Urea Formation: If using EDC, the pyridine nitrogen can catalyze the rearrangement of the O-acylisourea to the unreactive N-acyl urea.
Fix: Switch to T3P or HATU immediately.
Product Loss in Workup: The product is a pyridine derivative. If you wash with strong acid (pH < 3), the product will protonate and move to the aqueous layer.
Fix: Keep aqueous washes at pH ~5-7 or use Citric Acid (mild) instead of HCl.
Analytical Monitoring (HPLC/LCMS)
Starting Material: 5-(2,4-Difluorophenyl)nicotinic acid will elute early on reverse phase (C18) due to the polar acid group.
Product: Expect a significant retention time shift (more non-polar).
UV Detection: The 2,4-difluorophenyl-pyridine system has a distinct UV signature. Monitor at 254 nm and 280 nm.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Pattabiraman, V. R., & Bode, J. W. (2011).[3] Rethinking amide bond synthesis. Nature, 480, 471–479.[3] Link
ChemScene. (n.d.). 5-(2,4-Difluorophenyl)nicotinic acid Product Page. Retrieved February 21, 2026. Link
The synthesis of 5-(2,4-difluorophenyl)nicotinic acid presents a classic "perfect storm" of process chemistry challenges: a zwitterionic product, a catalyst-poisoning pyridine ring, and a fluorinated boronic acid prone to protodeboronation.
Users reporting low yields (<40%) typically suffer from one of two root causes:
Protodeboronation: The 2,4-difluoro substitution pattern destabilizes the C-B bond in the boronic acid, leading to rapid decomposition in aqueous base.
Solubility/Isolation Failure: The amphoteric nature of the product leads to significant loss during aqueous workup if the pH is not precisely controlled at the isoelectric point (pI).
This guide replaces standard "textbook" Suzuki conditions with a field-proven Ester-Protection Protocol designed to bypass these failure modes.
Module 1: The "Gold Standard" Protocol
To maximize yield, do not couple the free nicotinic acid directly. The free carboxylic acid can sequester Palladium and lower solubility. Use the Methyl Ester Route .
Slowly add 1M HCl dropwise while monitoring pH with a calibrated meter.
Stop exactly at pH 3.0 – 3.5.
Reasoning: This is the calculated Isoelectric Point (pI) .[3][4][5] The molecule is neutral here and least soluble.[5] Going lower (pH 1) protonates the pyridine (soluble cation). Going higher (pH 7) deprotonates the acid (soluble anion).
Module 2: Troubleshooting & Diagnostics
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired pathway and the two primary side-reactions: Protodeboronation and Catalyst Poisoning.
Caption: Kinetic competition in Suzuki coupling of fluorinated substrates. Red paths indicate primary yield loss mechanisms.
Diagnostic Table: Why is my yield low?
Observation
Likely Cause
Corrective Action
Starting Material (Bromide) remains.
Catalyst Poisoning (Pyridine coordination).
Switch from to or XPhos Pd G2 .
Bromide remains, Boronic acid gone.
Protodeboronation (Ar-B Ar-H).
The 2,4-difluoro group makes the C-B bond labile. Lower temp to 70°C , switch base to , or use anhydrous conditions (DMF/CsF).
Product forms but vanishes in workup.
pH overshoot during isolation.
You dissolved your product! The pyridine ring forms a salt at pH < 2. Adjust pH strictly to 3.0–3.5.
Black precipitate forms immediately.
"Pd Black" precipitation (Ligand dissociation).
Your solvent is not degassed enough. Oxygen oxidizes the phosphine ligands. Freeze-Pump-Thaw your solvents.[1]
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use the free 5-bromonicotinic acid directly?
Technically Yes, but practically No. The free acid forms a salt with the base, which often precipitates out of organic solvents, killing the reaction kinetics. Furthermore, the carboxylate can act as a ligand for Palladium, interfering with the catalytic cycle. The methyl ester route adds two steps but typically doubles the overall yield.
Q2: Why is 2,4-difluorophenylboronic acid so unstable?
The two fluorine atoms are highly electronegative. They withdraw electron density from the aromatic ring, making the carbon attached to the boron electron-deficient. In the presence of water and base, this facilitates the hydrolytic cleavage of the C-B bond (protodeboronation), replacing the boron with a hydrogen.[6] This side reaction is often faster than the transmetallation step if the catalyst is sluggish.
Q3: I see a spot on TLC just above my product. What is it?
This is likely the homocoupling product (2,2',4,4'-tetrafluorobiphenyl). It forms when oxygen is present in the system. Ensure rigorous degassing (sparging with Argon for 20 mins is minimum; freeze-pump-thaw is preferred).
Q4: Can I use microwave irradiation?
Yes. Microwave heating often favors the cross-coupling over protodeboronation because it accelerates the slow step (transmetallation) more than the decomposition pathway. Try 120°C for 30 minutes in a sealed vial.
References
Suzuki-Miyaura Coupling of Pyridines
Mechanistic insight into catalyst poisoning by pyridine substr
BenchChem. (2025).[1][7] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Link (Cited for Catalyst Poisoning mechanism).
Protodeboronation Mechanisms
Kinetics of protodeboronation in polyfluorin
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. Link
Isoelectric Point Calculation
Methodology for zwitterion precipit
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Link
General Suzuki Conditions for Diflunisal Analogs
Optimiz
ResearchGate. (2016). Effect of temperature on the progress of the assisted Suzuki cross-coupling reaction. Link
C
):
Comparison of Phosphine Ligands for Heteroaryl Chlorides.
BenchChem. (2025).[1][7] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling. Link
Technical Support Center: 5-(2,4-Difluorophenyl)nicotinic Acid Solubility Guide
Executive Summary Users frequently report unexpected precipitation or "gelling" of 5-(2,4-Difluorophenyl)nicotinic acid in DMSO and DMF, particularly after storage at -20°C. While the nicotinic acid core suggests high po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Users frequently report unexpected precipitation or "gelling" of 5-(2,4-Difluorophenyl)nicotinic acid in DMSO and DMF, particularly after storage at -20°C. While the nicotinic acid core suggests high polarity, the 2,4-difluorophenyl substituent introduces significant lipophilicity and alters crystal lattice energy.
The Root Cause: The primary failure mode is hygroscopicity-induced precipitation . DMSO and DMF are highly hygroscopic; absorbed atmospheric water acts as a potent anti-solvent for the lipophilic difluorophenyl moiety, destabilizing the solution.
Module 1: The Chemistry of Solvation
Understanding why the molecule behaves this way is critical for troubleshooting.
1.1 Structural Conflict
The molecule contains two competing domains:
Hydrophilic Head (Nicotinic Acid): Capable of hydrogen bonding and zwitterion formation. In pure DMSO, the carboxylic acid proton often forms dimers or interacts strongly with the sulfoxide oxygen.
Lipophilic Tail (2,4-Difluorophenyl): The fluorine atoms are highly electronegative but the C-F bond is non-polarizable and hydrophobic. This ring requires a disruption of the solvent network to dissolve.
1.2 The "Water Effect" (Critical Mechanism)
In anhydrous DMSO, the solvent molecules can effectively surround both the polar head and the lipophilic tail. However, DMSO is hygroscopic (absorbs moisture from air).[1][2]
Mechanism: When water enters the system, it preferentially hydrogen-bonds with DMSO. This "sequesters" the DMSO molecules, leaving the lipophilic 2,4-difluorophenyl tail exposed.
Result: The hydrophobic effect drives the molecules to aggregate, leading to precipitation. Even 1-2% water content in DMSO can drastically reduce solubility for this specific fluorinated compound.
Module 2: Troubleshooting Guide (Q&A)
Q1: "I dissolved the compound in DMSO, but it turned into a cloudy suspension after freezing. Is my compound degraded?"Diagnosis: Likely not degraded , but physically precipitated.
Explanation: DMSO freezes at 18.5°C. During the freezing process (to -20°C), the "freeze-concentration" effect occurs. As pure DMSO crystallizes first, the local concentration of your compound and any absorbed water increases in the remaining liquid phase, forcing precipitation.
Corrective Action:
Thaw the sample completely to room temperature.
Heat: Warm the vial to 40–50°C (this compound is thermally stable).
Sonicate: Use an ultrasonic bath for 5-10 minutes.
Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.
Q2: "The solution is clear but viscous/jelly-like. What is happening?"Diagnosis: Hydrogen-bond networking (Dimerization).
Explanation: Carboxylic acids in aprotic solvents (like DMSO) often form stable cyclic dimers via hydrogen bonding. At high concentrations (>50 mM), these dimers can stack, creating a gel-like network.
Corrective Action:
Disruption: Gentle heating (45°C) usually breaks the intermolecular H-bonds.
Additives (If assay permits): Adding 1% water (counter-intuitively) might break the gel, but risks precipitation. A better approach is adding a trace of base (e.g., 1 eq. NaOH or TEA) if you can tolerate the salt form, which is much more soluble.
Q3: "I bought 'Anhydrous' DMSO, but it still won't dissolve at 100 mM."Diagnosis: The DMSO is likely compromised.
Explanation: "Anhydrous" DMSO is only anhydrous until you open the bottle. In a humid lab, DMSO can absorb 1-2% water by weight within hours of exposure.
Corrective Action:
The Water Test: Add a drop of your DMSO to a small amount of water. If it releases significant heat (exothermic), it is dry. If it's already wet, the heat release is dampened (qualitative only).
Solution: Use a fresh ampoule of DMSO or dry your current supply over activated 3Å or 4Å molecular sieves for 24 hours before use.
Module 3: Standard Operating Procedure (SOP)
Objective: Preparation of a stable 50 mM Stock Solution.
Reagents:
5-(2,4-Difluorophenyl)nicotinic acid (Solid)
DMSO (Spectroscopic grade, >99.9%, stored over molecular sieves)
Protocol:
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though PP is acceptable).
Solvent Addition: Add the calculated volume of dry DMSO.
Initial Mixing: Vortex for 30 seconds. Expect a suspension at this stage.
Thermal Treatment: Place the vial in a water bath or heating block set to 45°C for 10 minutes.
Why: This overcomes the crystal lattice energy enhanced by the pi-stacking of the fluorinated rings.
Sonication: Sonicate at 40-50 kHz for 5-10 minutes while warm.
Visual Inspection: Hold against a light source. The solution must be completely clear. If "schlieren" lines (swirls) are visible, it is not fully homogenous—vortex again.
Storage: Store at -20°C. Note: If precipitate forms upon thawing, repeat steps 4-5.
Module 4: Technical Visualization
Diagram 1: The Solubility Decision Tree
Caption: Decision logic for troubleshooting solubility issues. Priority is given to thermal treatment and solvent integrity.
Diagram 2: The "Water Competition" Mechanism
Caption: Mechanism of failure. Water preferentially binds DMSO, stripping the solvation shell from the lipophilic fluorinated compound.
References
Silveira, M., et al. (2022).[3][4] Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN. Retrieved from [Link]
Gaylord Chemical. (2020). DMSO Physical Properties and Hygroscopicity Data. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Palladium Catalyst Deactivation in Biaryl Synthesis
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Troubleshooting Stalled Cross-Coupling Reactions (Suzuki-Miyaura / Buchwald-Hartwig)
Introduction: The "Invisible" Failure Modes
Welcome to the advanced troubleshooting hub. If you are here, your biaryl synthesis likely failed not because of poor retrosynthesis, but because your catalyst died before the job was done. In high-value drug discovery, "Pd-death" usually manifests in two ways: Aggregation (Palladium Black) or Ligand Oxidation .
This guide moves beyond basic advice ("add more catalyst") and focuses on the molecular causality of deactivation, providing self-validating protocols to restore reactivity.
Part 1: Rapid Triage (Symptom-Based Diagnosis)
Use this decision matrix to identify your specific failure mode before applying a fix.
Q1: What does the reaction mixture look like?
Symptom A: Black Precipitate/Mirror.
Diagnosis:Palladium Aggregation (Pd Black). Your active monomeric Pd(0) species collapsed into bulk metal.
Immediate Cause: Low ligand-to-metal ratio, slow oxidative addition, or lack of stabilizing olefins/additives.
Go to: Protocol A (Stabilization).
Symptom B: Clear/Colored Solution (No Precipitate) but No Conversion.
Diagnosis:Ligand Oxidation or Poisoning. Your phosphine ligand oxidized to a phosphine oxide (which cannot bind Pd effectively), or a heteroatom (S, N) in your substrate has sequestered the Pd(II).
Immediate Cause: Trace oxygen ingress or substrate inhibition.
Go to: Protocol B (Rigorous Degassing) or Protocol C (Precatalyst Switch).
Part 2: The Mechanics of Deactivation (Visualized)
To fix the problem, you must understand the "Death Spiral." The diagram below maps the active catalytic cycle against the two primary deactivation pathways.
Figure 1: The Catalytic "Death Spiral." Note that Pd(0) aggregation competes directly with Oxidative Addition. If the substrate is unreactive, Pd(0) rests too long and aggregates.
Part 3: Deep Dive Solutions & Protocols
Issue 1: The "Pd Black" Crash (Aggregation)
The Science: Monomeric L-Pd(0) is high-energy and unstable. It wants to become bulk metal (Pd Black). High concentrations of Pd(0) without substrate to react with will inevitably aggregate.
The Fix: You must ensure the rate of Oxidative Addition > Rate of Aggregation.
Q: How do I prevent Pd Black formation in difficult couplings?A: Switch from "dump and stir" to Slow Release Catalysis using Precatalysts.
Protocol: Switching to Buchwald G3/G4 Precatalysts
Why: Unlike Pd(OAc)₂ + Phosphine (which generates undefined species), G3/G4 precatalysts are air-stable Pd(II) complexes that release the active L-Pd(0) species only when exposed to base in the reaction. This keeps the standing concentration of Pd(0) low, preventing aggregation [1].
Selection: Choose XPhos Pd G4 (for general aryl chlorides) or RuPhos Pd G4 (for secondary amines/alkoxides).
Stoichiometry: Use 1.0–2.0 mol% precatalyst. Do not add extra ligand unless specified.
Activation: These activate via base-mediated reductive elimination. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely ground and dry.
Self-Validation: The reaction should turn from off-white/yellow to a clear orange/brown. If it turns black immediately upon heating, your substrate is likely poisoning the catalyst (see Issue 3).
Issue 2: The "Invisible" Killer (Oxygen)
The Science: Electron-rich ligands (like P(t-Bu)₃ or PCy₃) are pyrophoric or highly air-sensitive. Even "air-stable" Buchwald ligands oxidize rapidly in solution. Oxidized ligands (O=PR₃) do not bind Pd, leaving the metal naked and dead [2].
Q: I sparged my solvent with Argon, but it still failed. Why?A: Sparging (bubbling gas) is insufficient for sensitive catalytic cycles. It leaves dissolved oxygen in the solvation shell.
Protocol: The Freeze-Pump-Thaw (FPT) Cycle
Use this for all reactions using < 5 mol% catalyst or electron-rich phosphines.
Seal: Place solvent in a Schlenk tube with a tight-fitting Teflon valve (not a rubber septum).
Freeze: Submerge the tube in liquid nitrogen (LN2) until the solvent is solid.
Pump: Open the valve to high vacuum (0.1 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.
Thaw: Close the valve. Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve (dissolved O2 escaping).
Repeat: Perform this cycle 3 times .
Backfill: After the final thaw, backfill with high-purity Argon.
Issue 3: Substrate Poisoning (Heterocycles)
The Science: Substrates containing pyridines, imidazoles, or thioethers can bind to Pd(II) more strongly than the substrate, creating a "resting state" that is off-cycle.
Q: My reaction works for chlorobenzene but fails for 2-chloropyridine. Why?A: The pyridine nitrogen is coordinating to the Pd, shutting down the cycle.
Data: Ligand Selection for Heterocycles
Use this table to select a ligand strong enough to displace the inhibitory heterocycle.
Substrate Class
Recommended Ligand/Precatalyst
Why?
Simple Aryl Chlorides
XPhos Pd G4
General purpose, high turnover.
Pyridines / N-Heterocycles
BrettPhos or tBuBrettPhos Pd G4
Extremely bulky; prevents N-coordination to Pd center.
Thiophenes / Sulfur
SPhos Pd G3
High electron density overcomes sulfur poisoning.
Sterically Hindered (Ortho-sub)
Spherical (Q-Phos) or P(t-Bu)3
Small cone angle but high sterics drive reductive elimination.
Part 4: FAQ – Advanced Troubleshooting
Q: Can I just add more ligand to save a dying reaction?A: Sometimes. Adding "sacrificial" ligand (e.g., 1:2 or 1:4 Pd:Ligand ratio) shifts the equilibrium away from Pd-Black formation (Le Chatelier’s principle). However, too much ligand can inhibit the oxidative addition step.
Rule of Thumb: Start with 1:1 (Precatalyst). If black precipitates form, try 1:2 (Pd : Free Ligand).
Q: My reaction stalls at 50% conversion. Should I add more catalyst?A:No. If the first batch died, the second will likely die too.
Diagnostic: Filter a small aliquot and analyze the supernatant. If the product is inhibiting the reaction (product inhibition), adding catalyst won't help.
Action: Isolate the intermediate. If the reaction stops due to catalyst death (not inhibition), try a "Slow Addition" protocol : Add the catalyst solution via syringe pump over 2 hours to keep the active species concentration steady but low.
References
Buchwald, S. L., et al. "Palladium Precatalysts for Cross-Coupling: The Generation of Active Species." Journal of the American Chemical Society, 2014.
Ananikov, V. P. "The Dynamic Nature of the Active Species in Palladium-Catalyzed Cross-Coupling." ACS Catalysis, 2015.
Organ, M. G., et al. "Pd-PEPPSI Complexes: A New Generation of Catalysts." Chemistry – A European Journal, 2006.
Stambuli, J. P., et al. "Screening of Ligands for Palladium-Catalyzed Coupling of Aryl Chlorides." Journal of Organic Chemistry, 2002.
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to HPLC Purity Standards for 5-(2,4-Difluorophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is par...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-(2,4-Difluorophenyl)nicotinic acid, a crucial building block in medicinal chemistry. We will explore the rationale behind methodological choices, compare HPLC with alternative analytical techniques, and provide a robust framework for establishing reliable purity standards.
The Criticality of Purity for 5-(2,4-Difluorophenyl)nicotinic Acid
5-(2,4-Difluorophenyl)nicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural motifs are of significant interest in drug discovery, appearing in compounds targeting a range of therapeutic areas. Impurities, which can arise from the synthetic route, degradation, or storage, can have a profound impact on the safety, efficacy, and regulatory compliance of the final drug product.[1][2][3] Therefore, the accurate and precise determination of purity is a non-negotiable aspect of its use in research and development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a cornerstone analytical technique in the pharmaceutical industry for impurity profiling due to its high sensitivity, resolving power, and quantitative accuracy.[4][5] A well-developed HPLC method can separate the main compound from closely related impurities, allowing for their identification and quantification even at trace levels.[2][5]
Designing a Robust HPLC Method: A Step-by-Step Rationale
Given the absence of a standardized pharmacopeial monograph for 5-(2,4-Difluorophenyl)nicotinic acid, a systematic approach to method development is essential. The following protocol is a recommended starting point, based on the analysis of structurally similar nicotinic acid derivatives.[6][7][8]
Experimental Protocol: Reversed-Phase HPLC for 5-(2,4-Difluorophenyl)nicotinic Acid
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile and effective choice for the separation of moderately polar compounds like nicotinic acid derivatives. The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.
Mobile Phase Preparation:
Aqueous Component (Mobile Phase A): A buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times and peak shapes for an acidic compound. A phosphate or acetate buffer in the pH range of 2.5-4.0 is recommended. For this example, we will use a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid.
Organic Component (Mobile Phase B): Acetonitrile is a common and effective organic modifier for reversed-phase HPLC. It generally provides good peak shape and lower backpressure compared to methanol.
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities in a reasonable timeframe.
Time (minutes)
% Mobile Phase A (Buffer)
% Mobile Phase B (Acetonitrile)
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.
Detection: UV detection at a wavelength where the analyte and its potential impurities have significant absorbance is recommended. Based on the chromophores present (pyridine and difluorophenyl rings), a wavelength of 260 nm is a logical starting point. A photodiode array (PDA) detector is highly advantageous as it can provide spectral information for peak purity assessment and impurity identification.
Sample Preparation: Accurately weigh and dissolve the 5-(2,4-Difluorophenyl)nicotinic acid sample in a suitable solvent, such as a mixture of the mobile phase components (e.g., 50:50 water:acetonitrile), to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area reproducibility, theoretical plates, and tailing factor.
Executive Summary This guide provides a technical framework for the infrared spectroscopic characterization of 5-(2,4-Difluorophenyl)nicotinic acid , a biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for the infrared spectroscopic characterization of 5-(2,4-Difluorophenyl)nicotinic acid , a biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling. Unlike standard spectral libraries that list peaks in isolation, this guide adopts a comparative validation strategy . It contrasts the target molecule against its core scaffold (Nicotinic Acid) and its synthetic precursors (5-Bromonicotinic acid and 2,4-Difluorophenylboronic acid) to establish a self-validating identification protocol.
Key Diagnostic Indicator: The successful synthesis is spectrally defined by the emergence of C-F stretching bands (1200–1270 cm⁻¹) and the simultaneous disappearance of B-O (boronic) and C-Br (halide) modes .
Strategic Analysis: The "Differential" Approach
In drug development, FTIR is often used as a rapid "Go/No-Go" gate before more expensive NMR/MS analysis. For 5-(2,4-Difluorophenyl)nicotinic acid, the spectrum is a superposition of the pyridine carboxylic acid core and the difluorophenyl appendage , minus the leaving groups.
The Comparison Matrix
Component
Role
Spectral Contribution (Key Markers)
Target Molecule
Product
C=O (Acid), C=N (Pyridine), C-F (Aryl), C-H (Ar)
Nicotinic Acid
Scaffold Control
C=O (~1700 cm⁻¹), Broad O-H (3000-2500 cm⁻¹)
5-Bromonicotinic Acid
Precursor A
C-Br (~527 cm⁻¹) , C=O (Acid)
2,4-Difluorophenylboronic Acid
Precursor B
B-O (~1340 cm⁻¹) , O-H (Boronic, sharp/split)
Detailed Spectral Characterization
Zone 1: High-Frequency Region (3500 – 2500 cm⁻¹)
Target Feature: A broad, jagged absorption centered around 3000–2500 cm⁻¹ characteristic of the carboxylic acid O-H stretch (dimerized).
Differentiation:
Vs. Boronic Acid Precursor: Boronic acids often display sharper, distinct O-H bands (sometimes split) >3200 cm⁻¹ due to different hydrogen bonding networks compared to the carboxylic acid dimer.
Validation: The persistence of the broad "acid beard" confirms the retention of the carboxylic moiety.
Zone 2: The Carbonyl & Aromatic Region (1750 – 1500 cm⁻¹)
Target Feature:
C=O Stretch: Strong band at 1700–1720 cm⁻¹ . This is the anchor peak for the nicotinic acid core.
Aromatic/Heteroaromatic Skeletal Modes: Mixed bands at 1615–1590 cm⁻¹ (Pyridine C=N/C=C) and 1600–1580 cm⁻¹ (Phenyl ring breathing).
Causality: The conjugation between the pyridine and the new difluorophenyl ring may cause a slight bathochromic shift (lower wavenumber) or intensity increase in the aromatic region compared to unsubstituted nicotinic acid.
Zone 3: The Diagnostic Fingerprint (1400 – 1000 cm⁻¹)
This is the critical region for confirming the Suzuki coupling.
C-F Stretching (The Positive Marker): Look for strong, intense bands in the 1200–1270 cm⁻¹ range. Aryl fluorides exhibit strong C-F stretching vibrations here.
Note: 2,4-difluoro substitution typically yields multiple bands due to coupling between the C-F and the ring carbons.
B-O Stretching (The Negative Marker): The boronic acid precursor has a strong B-O asymmetric stretch typically around 1340–1380 cm⁻¹ .
Validation:Absence of the strong 1340 cm⁻¹ band confirms the removal of the boronic acid group.
Zone 4: Low Frequency (< 1000 cm⁻¹)
C-Br Stretch (The Negative Marker): 5-Bromonicotinic acid has a C-Br stretch around 520–600 cm⁻¹ (often ~527 cm⁻¹).
Validation: This region should be clean of the C-Br band in the purified product.
Comparative Data Table
Functional Group
Mode
Nicotinic Acid (Standard) [1]
2,4-Difluorophenylboronic Acid [2]
Target: 5-(2,4-Difluorophenyl)nicotinic Acid
O-H (Acid)
Stretch
3071–2800 (Broad)
N/A
~3000–2500 (Broad)
O-H (Boronic)
Stretch
N/A
~3300–3200 (Sharp/Split)
Absent
C=O (Acid)
Stretch
1714 / 1703
N/A
1700–1720
C=N / C=C
Ring Stretch
1617, 1594
~1610 (Phenyl only)
1615–1590 (Mixed)
B-O
Asym. Stretch
N/A
1340–1380
Absent
C-F
Stretch
N/A
1200–1280
1200–1270 (Strong)
C-Br
Stretch
N/A
N/A
Absent (vs. 5-Br precursor ~527)
Experimental Protocol: ATR-FTIR Validation
Objective: Rapidly validate the identity of the synthesized biaryl acid.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory.
Step-by-Step Workflow:
Background: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
Sample Prep: Place ~5 mg of the dried solid product onto the crystal.
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid powders to resolve the C-F bands).
Measurement: Collect sample spectrum (32 scans).
Processing: Apply baseline correction.
Analysis:
Check 1: Is the C=O peak present at ~1710 cm⁻¹? (Confirms Acid)[1][2][3][4][5]
Check 2: Is the broad O-H "beard" present? (Confirms Acid)[1][2][3][4][5]
Check 3: Are strong bands present at 1200–1270 cm⁻¹? (Confirms Fluorine incorporation)
Check 4: Is the B-O band at ~1350 cm⁻¹ absent? (Confirms purification from boronic acid)
Logic Flow Diagram (Graphviz)
Caption: Decision tree for validating the synthesis of 5-(2,4-Difluorophenyl)nicotinic acid using FTIR markers.
References
Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Journal of Analytical & Bioanalytical Techniques. Link
Rastogi, V. K., et al. (2009). DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. Journal of Raman Spectroscopy. Link
Sundaraganesan, N., et al. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics. Link
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
Personal protective equipment for handling 5-(2,4-Difluorophenyl)nicotinic acid
Executive Summary & Hazard Profiling The "Why" Behind the Protocol Handling 5-(2,4-Difluorophenyl)nicotinic acid requires a specific safety posture that goes beyond standard organic acid protocols. While the nicotinic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profiling
The "Why" Behind the Protocol
Handling 5-(2,4-Difluorophenyl)nicotinic acid requires a specific safety posture that goes beyond standard organic acid protocols. While the nicotinic acid core presents known acidity and irritation risks, the 2,4-difluorophenyl moiety increases lipophilicity. This structural modification can enhance bioavailability and skin permeation compared to non-fluorinated analogs.
Consequently, this compound must be treated not just as a corrosive irritant, but as a bioactive intermediate with high dust inhalation potential.
Why: Fluorinated aromatics can permeate thin latex. Double gloving creates a "breakthrough buffer." If the outer glove is compromised (visual check), the inner glove protects during doffing.
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary)
Why: Engineering controls are superior. If weighing outside a hood is unavoidable (not recommended), a fitted N95 is the minimum to block solid particulates.
Eye Protection
Chemical Splash Goggles (Not Safety Glasses)
Why: Safety glasses allow dust entry from the sides. Goggles seal the orbital area against airborne acidic dust.
Body Defense
Tyvek® Lab Coat or Apron
Why: Cotton coats trap dust in fibers, creating a secondary exposure source later. Tyvek sheds particles.
Operational Protocol: Weighing & Transfer
The "How" – Step-by-Step Causality
Objective: Transfer 500 mg of solid without generating airborne dust or contaminating the workspace.
Phase 1: Preparation (The Static Check)
Activate Ionizer: Place a static eliminator (ionizing bar/fan) inside the fume hood.
Reasoning: Fluorinated powders are often static-prone. Static discharge causes "jumping" of powder, leading to invisible surface contamination.
Verify Airflow: Ensure hood face velocity is 80–100 fpm.
Self-Validation: Tape a Kimwipe to the sash bottom; it should angle inward at 45°.
Phase 2: The Transfer (Gravimetric Safety)
Tare the Receiver: Place the receiving vessel (e.g., round-bottom flask) in a secondary container (beaker) to catch spills.
Spatula Selection: Use a PTFE-coated spatula .
Reasoning: Metal spatulas can scratch glass or react trace-metals; PTFE prevents powder adhesion (clumping).
The "Tunnel" Technique: Do not pour. Transfer powder deep into the vessel neck using a wide-mouth funnel.
Reasoning: Minimizes the vertical distance the powder falls, reducing the "dust cloud" effect.
Phase 3: Decontamination
Solvent Wipe: Wipe the balance and surrounding area with a chemically compatible solvent (Ethanol or Isopropanol).
PH Check: Wetted pH paper wiped over the work surface should remain neutral (pH 6-7). If red/orange, re-clean.
Visual Workflow: Safe Handling Logic
The following diagram illustrates the critical decision points and safety gates for handling this compound.
Caption: Operational logic flow for handling fluorinated nicotinic acid derivatives, emphasizing engineering controls and spill contingencies.
Emergency & Disposal Protocols
Spill Management (Solid)
If powder is spilled inside the hood:
Do NOT Sweep: Sweeping generates dust.
Cover & Dampen: Cover the spill with a paper towel and dampen slightly with water to prevent aerosolization.
Neutralize: Apply a weak base (Sodium Bicarbonate or Sodium Carbonate) until bubbling ceases.
Collect: Scoop the wet slurry into a hazardous waste container labeled "Organic Acid Solids."
Waste Disposal[2][3][4]
Classification: Hazardous Organic Solid.
Segregation: Do not mix with strong oxidizers or alkali metals.
Labeling: Must clearly state "Fluorinated Organic Acid - pH < 4."
References
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Nicotinic Acid - Safety and Hazards Section.[1][3][4][2][5][6][7][8][9] National Library of Medicine. [Link]
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[Link]